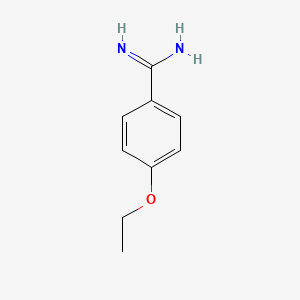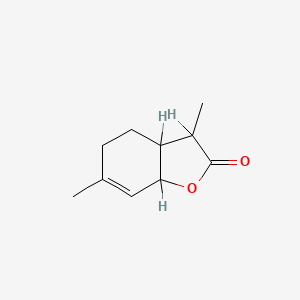
γ-Lactone de l'acide octadécanoïque
Vue d'ensemble
Description
Wine lactone belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Wine lactone exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, wine lactone is primarily located in the cytoplasm. Wine lactone is a sweet, coconut, and dill tasting compound that can be found in alcoholic beverages. This makes wine lactone a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Saveur et arôme dans le vin
La γ-lactone de l'acide octadécanoïque joue un rôle important dans la saveur et l'arôme complexes du vin . Elle est l'un des composés volatils (ou leurs précurseurs) que l'on trouve dans le vin et/ou les raisins . La présence de la this compound contribue à l'odeur unique et agréable du vin .
Biosynthèse des terpènes dans les raisins
La this compound est impliquée dans la biosynthèse des terpènes dans les raisins . Les terpènes sont des produits naturels hydrocarbonés construits à partir d'unités d'isoprène connectées. Ils sont souvent polycycliques et dérivent d'un réarrangement, impliquant des intermédiaires carbocationiques, de précurseurs acycliques par des enzymes de la terpène synthase/cyclase .
Mécanisme de défense dans les vignes
Les terpènes, y compris la this compound, sont censés jouer un rôle dans la défense contre les agents pathogènes dans les vignes . Ils sont biosynthétisés principalement dans les fleurs et les baies de la vigne .
Attraction des animaux disséminateurs de graines et des pollinisateurs
Les terpènes produits dans les baies et les fleurs de raisin, y compris la this compound, sont censés attirer les animaux disséminateurs de graines et les pollinisateurs . Cela joue un rôle crucial dans la propagation et la survie de l'espèce de vigne .
Précurseur de la this compound dans le vin
(E)-8-carboxylinalool, un composé synthétisé par l'enzyme cytochrome P450 CYP76F14, est un précurseur de la this compound dans le vin . La teneur en (E)-8-carboxylinalool dans les vins est corrélée à leur teneur en this compound .
Rôle dans le métabolisme de l'arôme du vin
Le rôle du (E)-8-carboxylinalool comme précurseur de la this compound fournit de nouveaux éclaircissements sur le métabolisme de l'arôme du vin et du raisin . Cette compréhension peut conduire à de nouvelles méthodes de recherche et de production alimentaires et aromatiques .
Mécanisme D'action
Target of Action
Wine lactone, a pleasant smelling compound, is a monoterpene . It is found naturally in various fruits and wines . The primary targets of wine lactone are the olfactory receptors in humans, which detect its potent aroma .
Mode of Action
Wine lactone interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma . The (3S,3aS,7aR) isomer of wine lactone is the most potent, with an odor detection threshold of 10 ng/L in model wine .
Biochemical Pathways
Wine lactone is formed during the fermentation and aging of wine through a slow, nonenzymatic, acid-catalyzed cyclization from an odorless precursor, (E)-8-carboxylinalool . This process involves the biosynthesis of monoterpenes in grapevine, with a specific focus on the metabolic pathways leading to the formation of these compounds .
Pharmacokinetics
It’s known that wine lactone is volatile and can be readily absorbed through inhalation .
Result of Action
The result of wine lactone’s action is the perception of a “coconut, woody and sweet” aroma in wines . This aroma significantly contributes to the overall sensory experience of wine consumption .
Action Environment
The action of wine lactone is influenced by various environmental factors. Its formation is dependent on the conditions of wine fermentation and aging . Additionally, the perception of its aroma can be influenced by the presence of other aroma compounds in the wine .
Analyse Biochimique
Biochemical Properties
Wine lactone is involved in various biochemical reactions, particularly those related to aroma formation in wine. It interacts with several enzymes and proteins during its formation and degradation. One of the key enzymes involved is cytochrome P450, specifically the CYP76F14 enzyme, which oxidizes linalool to (E)-8-carboxylinalool, a precursor to wine lactone . This interaction is crucial for the biosynthesis of wine lactone, as it facilitates the conversion of linalool to its carboxylated form, which subsequently cyclizes to form wine lactone .
Cellular Effects
Wine lactone influences various cellular processes, particularly in grapevine cells where it is synthesized. It affects cell signaling pathways involved in aroma compound biosynthesis and can influence gene expression related to these pathways. In grapevine cells, the presence of wine lactone and its precursors can modulate the expression of genes encoding enzymes like cytochrome P450, thereby affecting the overall metabolic flux towards aroma compound production . Additionally, wine lactone may impact cellular metabolism by interacting with other volatile compounds, influencing their synthesis and degradation.
Molecular Mechanism
The molecular mechanism of wine lactone involves its formation through the enzymatic oxidation of linalool by cytochrome P450 enzymes, followed by acid-catalyzed cyclization of (E)-8-carboxylinalool . This process is highly specific and involves precise binding interactions between the enzyme and its substrate. The CYP76F14 enzyme plays a pivotal role in this mechanism by facilitating the oxidation of linalool to (E)-8-carboxylinalool, which then undergoes cyclization to form wine lactone . This mechanism highlights the importance of enzyme-substrate specificity and the role of acid catalysis in the biosynthesis of wine lactone.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of wine lactone can change over time due to its stability and degradation. Wine lactone is relatively stable under acidic conditions, which is conducive to its formation during wine maturation . Over extended periods, it may degrade or transform into other compounds, affecting its concentration and impact on wine aroma. Long-term studies have shown that the concentration of wine lactone can fluctuate during wine aging, influencing the overall sensory profile of the wine .
Metabolic Pathways
Wine lactone is involved in metabolic pathways related to aroma compound biosynthesis in grapevines. The key pathway involves the oxidation of linalool by cytochrome P450 enzymes to form (E)-8-carboxylinalool, which then cyclizes to produce wine lactone . This pathway is influenced by various factors, including enzyme expression levels, substrate availability, and environmental conditions. The interaction of wine lactone with other metabolic intermediates can also affect the overall metabolic flux and the levels of other aroma compounds in wine .
Transport and Distribution
Within cells and tissues, wine lactone is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement to specific cellular compartments where it can exert its effects. In grapevine cells, wine lactone and its precursors are transported to sites of aroma compound biosynthesis, such as the endoplasmic reticulum and vacuoles . This distribution is crucial for the efficient synthesis and accumulation of wine lactone, ensuring its contribution to the wine’s aroma profile.
Subcellular Localization
Wine lactone is localized in specific subcellular compartments, including the endoplasmic reticulum and vacuoles, where it participates in aroma compound biosynthesis . The targeting of wine lactone to these compartments is facilitated by post-translational modifications and specific targeting signals on the enzymes involved in its synthesis. This subcellular localization is essential for the proper functioning and activity of wine lactone, as it ensures its availability at the sites of aroma compound production .
Propriétés
IUPAC Name |
3,6-dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h5,7-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWBFQXRASPNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(=CC2OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886239 | |
| Record name | 3,6-Dimethyl-3alpha,4,5,7alpha-tetrahydro-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to pale yellow liquid / Sweet, spicy, woody aroma | |
| Record name | Wine lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
285.00 to 286.00 °C. @ 760.00 mm Hg | |
| Record name | Wine lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble, Soluble (in ethanol) | |
| Record name | 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.065-1.071 | |
| Record name | 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
57743-63-2, 182699-77-0 | |
| Record name | 3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57743-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057743632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6-Dimethyl-3alpha,4,5,7alpha-tetrahydro-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Wine lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
48 - 50 °C | |
| Record name | Wine lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is wine lactone formed in wine?
A1: Wine lactone is formed through a slow, non-enzymatic, acid-catalyzed cyclization of (E)-8-carboxylinalool during wine maturation. [, , ] This process occurs over several years, contributing to the development of complex aromas in aged wines.
Q2: What are the main precursors to wine lactone in grapes?
A2: The primary precursor is (E)-8-carboxylinalool, which exists as a glycoside in grape berries. [] This glycoside is hydrolyzed during winemaking, releasing the free form of (E)-8-carboxylinalool. Another potential precursor is menthiafolic acid, which can be found in both free and glucose ester forms in grapes. []
Q3: Is there a specific enzyme responsible for synthesizing (E)-8-carboxylinalool in grapes?
A3: Yes, research suggests that CYP76F14, a cytochrome P450 enzyme highly expressed in maturing grape berries, efficiently catalyzes the oxidation of linalool to (E)-8-carboxylinalool. [, ] This finding highlights the genetic basis for the varying concentrations of wine lactone precursors in different grape varieties.
Q4: Does the stereochemistry of menthiafolic acid influence the stereochemistry of the resulting wine lactone?
A4: Yes, the hydrolysis of (6R)-menthiafolic acid at specific pH and temperature conditions leads to an enrichment of the (3S,3aS,7aR)-enantiomer of wine lactone. [, ] This suggests a stereoselective cyclization mechanism influenced by the precursor's configuration.
Q5: What is the molecular formula and weight of wine lactone?
A5: The molecular formula of wine lactone is C10H16O2, and its molecular weight is 168.23 g/mol. []
Q6: How is the configuration of wine lactone determined?
A6: The configuration of naturally occurring wine lactone was confirmed to be the (3S,3aS,7aR)-enantiomer through comparison with synthesized isomers using techniques like enantioselective gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. []
Q7: What are the sensory characteristics of wine lactone?
A7: Wine lactone possesses an intense sweet, coconut-like aroma, sometimes described as having woody notes. [, , , , ] This unique aroma profile significantly contributes to the complexity and desirability of aged white wines.
Q8: How does wine lactone contribute to the aroma profile of different wines?
A8: While primarily associated with white wines, wine lactone has been identified in various wines, including red wines made from Merlot, Cabernet Sauvignon, and Grenache grapes. [] Its contribution to the aroma profile varies depending on its concentration, which is influenced by factors like grape variety, viticultural practices, and winemaking techniques.
Q9: Are there analytical methods to quantify wine lactone in wine?
A9: Yes, quantitative analysis of wine lactone in wine samples can be achieved using techniques like stable isotope dilution assays (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). [, , , ] These methods allow for precise measurement of wine lactone concentrations, enabling researchers to correlate its presence with sensory perceptions and investigate the factors influencing its formation during wine aging.
Q10: Can wine lactone be synthesized chemically?
A10: Yes, several synthetic routes have been developed for the preparation of wine lactone and its analogues. One approach involves a diastereoselective intramolecular Diels-Alder (IMDA) cycloaddition of a linear triene precursor. [, , ] Other methods utilize enantioselective allylic substitution reactions catalyzed by palladium complexes. [, ]
Q11: What is the purpose of synthesizing wine lactone analogues?
A11: The synthesis of wine lactone analogues allows researchers to explore the structure-activity relationship of this compound. [, , ] By modifying the structure and studying the sensory properties of the resulting analogues, researchers can gain insights into the specific structural features responsible for its characteristic aroma. This knowledge can be valuable for developing novel flavoring agents for the food and beverage industry.
Q12: Have computational methods been used to study wine lactone formation?
A12: Yes, computational chemistry approaches, particularly density functional theory (DFT) calculations, have been employed to investigate the mechanism of wine lactone formation. [, , ] These studies provide valuable insights into the transition states and intermediates involved in the cyclization of (E)-8-carboxylinalool, enhancing our understanding of this key reaction in wine aroma development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1609393.png)
![1H-Imidazo[4,5-d]pyridazine](/img/structure/B1609394.png)
![4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B1609395.png)
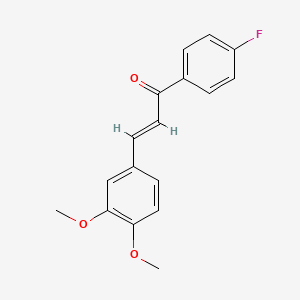
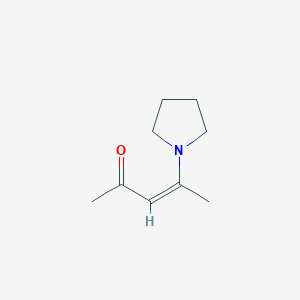
![2-[4-(Dimethylamino)styryl]pyridine](/img/structure/B1609400.png)

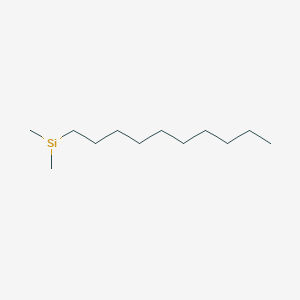

![1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol](/img/structure/B1609409.png)

![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1609411.png)
